molecular formula C9H6BrFO B15322185 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one

Cat. No.: B15322185
M. Wt: 229.05 g/mol
InChI Key: IPYHSKDINYHUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) attached to a 3-bromo-5-fluorophenyl group. The bromine and fluorine substituents on the aromatic ring introduce steric and electronic effects that influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2

InChI Key

IPYHSKDINYHUOD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-5-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and activity. The bromine and fluorine substituents may also influence the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s properties are modulated by the bromine (electron-withdrawing) and fluorine (moderately electron-withdrawing) substituents on the phenyl ring. Comparisons with structurally related chalcones highlight substituent-driven differences:

Compound Name Substituents Key Structural Features
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one 3-Br, 5-F on phenyl Enhanced electrophilicity at α,β-unsaturated ketone
3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one 3-Br on phenyl, 5-Cl on thiophene Thiophene introduces π-conjugation and sulfur-based interactions
(E)-1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one ([19F]FNFP) 4-F on phenyl, 5-NO₂ on furan Nitrofuran enhances redox activity and fluorescence
1-[4-(Dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one 4-NMe₂ (electron-donating), 3-NO₂ (electron-withdrawing) Push-pull electronic effects increase polarizability

Key Observations :

  • Thiophene or furan heterocycles in related compounds improve π-stacking and charge-transfer properties, which are critical for optoelectronic applications .
Spectral and Electronic Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous chalcones provide benchmarks for comparison:

  • IR Spectroscopy :

    • The target compound’s C=O stretch is expected near 1645–1670 cm⁻¹, consistent with chalcones .
    • C-Br and C-F stretches are observed at ~600–800 cm⁻¹ and ~1000–1100 cm⁻¹, respectively .
  • ¹H NMR: The α,β-unsaturated proton signals (H-C=CH-) appear as doublets between δ 7.2–7.8 ppm with coupling constants (J) of ~16 Hz, typical for trans-configured enones . Aromatic protons in the 3-bromo-5-fluorophenyl group resonate as a singlet (para-F) and multiplet (meta-Br) between δ 7.0–7.8 ppm .
  • DFT Studies: Computational analyses of brominated chalcones, such as 1-(3-bromo-2-thienyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one, reveal intramolecular charge transfer (ICT) between electron-rich and electron-deficient groups, a feature likely shared by the target compound .
Crystallographic and Packing Behavior

Crystal structures of halogenated chalcones demonstrate predictable hydrogen-bonding motifs:

  • C—H···O Interactions : Common in nitro- and ketone-containing chalcones, forming 2D sheets or chains .
  • Halogen Bonding : Bromine atoms participate in Br···π or Br···O interactions, as seen in 1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one .

Biological Activity

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-en-1-one backbone with bromine and fluorine substituents on the phenyl ring. The structural formula can be represented as follows:

C10H8BrFO\text{C}_{10}\text{H}_{8}\text{BrF}O

The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, which is crucial for its reactivity with nucleophiles in biological systems.

The biological activity of this compound primarily stems from its ability to modify proteins and enzymes. The bromine and fluorine substituents enhance its binding affinity to various molecular targets, potentially altering their functions.

Key Mechanisms Include:

  • Michael Addition: The compound can react with nucleophiles, leading to modifications in protein structures.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes or cancer progression .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including liver carcinoma (HEPG2). The compound's cytotoxicity was evaluated using the MTT assay, revealing an IC50 value of approximately 2.31 µM for the unsubstituted variant, with enhanced potency observed for derivatives with electron-donating groups .

CompoundIC50 (µM)Substituent
7a2.31None
7b1.25-Me
7c0.73-OMe
7d9.04-Cl
7e14.36-NO2

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to significantly inhibit neutrophilic superoxide production and elastase release upon stimulation by fMLF (formylmethionyl-leucyl-phenylalanine), with an IC50 value of around 6.52 µM . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Study on Neutrophilic Activity:
A focused library of derivatives was synthesized to evaluate their ability to inhibit neutrophilic production of superoxide anions. The results indicated that certain substitutions on the phenyl ring significantly influenced biological activity, particularly those involving electron-withdrawing groups .

Antitumor Studies:
In another study, compounds derived from the prop-2-en-1-one scaffold were tested against various cancer cell lines, confirming their potential as anticancer agents. Specifically, compounds with methoxy and methyl substitutions demonstrated enhanced cytotoxicity compared to unsubstituted variants .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound serves as a valuable scaffold for drug development:

  • Pharmaceutical Development: Its ability to interact with biological targets makes it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Research Tool: The compound can be utilized in studies aimed at understanding enzyme interactions and receptor binding mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.